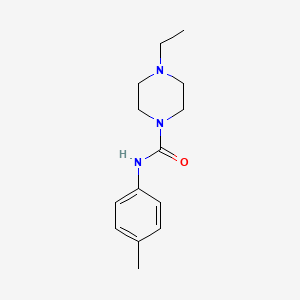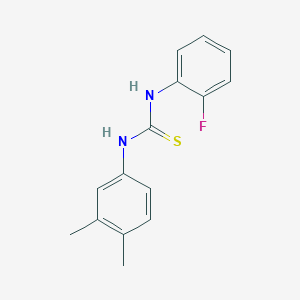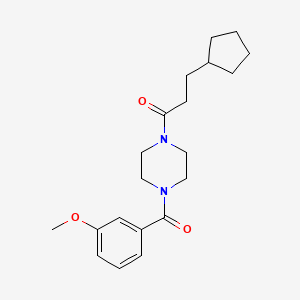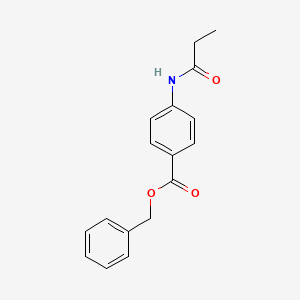
benzyl 4-(propionylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(propionylamino)benzoate, also known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPB is a white crystalline powder that is soluble in organic solvents. It is commonly used as a reagent in organic synthesis and as a fluorescent probe in biological studies.
Mecanismo De Acción
Benzyl 4-(propionylamino)benzoate acts as a fluorescent probe by binding to proteins or membranes. The binding of this compound induces a conformational change in the protein or membrane, resulting in a change in fluorescence intensity. The mechanism of action of this compound in organic synthesis involves the formation of a covalent bond between the this compound molecule and the reactant molecule, leading to the formation of the desired product.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects. It is not known to interact with any specific receptor or enzyme in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl 4-(propionylamino)benzoate has several advantages as a fluorescent probe, including high quantum yield, good photostability, and low toxicity. However, its limitations include its sensitivity to pH and temperature changes, which can affect its fluorescence intensity. This compound is also sensitive to the presence of other fluorescent molecules, which can interfere with its fluorescence signal.
Direcciones Futuras
For benzyl 4-(propionylamino)benzoate include studying protein-protein interactions, enzyme activity, and membrane potential in living cells and tissues, and the synthesis of this compound derivatives with improved properties.
Métodos De Síntesis
The synthesis of benzyl 4-(propionylamino)benzoate involves the reaction of benzyl 4-aminobenzoate with propionyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline powder with a high yield. The purity of the product can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
Benzyl 4-(propionylamino)benzoate has been extensively used in scientific research due to its unique properties. It is commonly used as a fluorescent probe to study protein-protein interactions, enzyme activity, and membrane potential. This compound has a high quantum yield and good photostability, making it an excellent tool for fluorescence microscopy and imaging. This compound has also been used as a reagent in organic synthesis to synthesize various compounds.
Propiedades
IUPAC Name |
benzyl 4-(propanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-16(19)18-15-10-8-14(9-11-15)17(20)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHFNGPSEUQQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792813 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5697553.png)
![5-(dimethylamino)-4-[(dimethylamino)methyl]-2,3-pentanedione 2-oxime](/img/structure/B5697567.png)
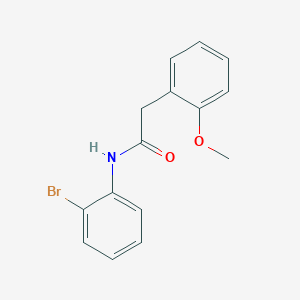
![N-(2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5697582.png)
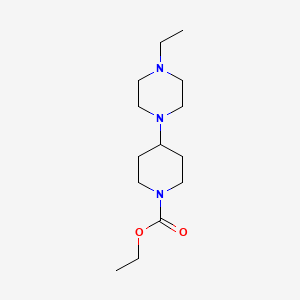
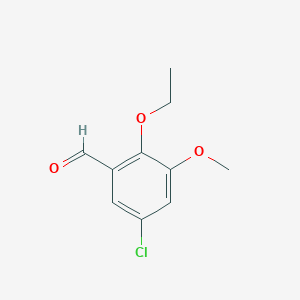
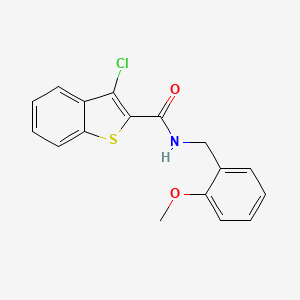
![methyl 2-(5-{[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]carbonohydrazonoyl}-2-furyl)-5-bromobenzoate](/img/structure/B5697604.png)
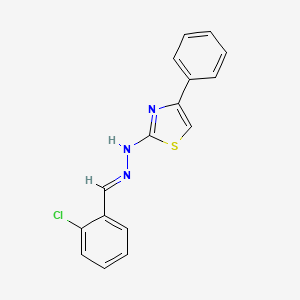
![3-ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5697617.png)
![3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)
